4-propan-2-yl-N-pyridin-2-ylbenzamide
Description
Historical Context and Development
The development of 4-propan-2-yl-N-pyridin-2-ylbenzamide can be traced to the broader exploration of N-pyridin-2-yl benzamide analogues that gained prominence in pharmaceutical research during the early 21st century. The compound emerged from systematic structure-activity relationship studies focused on identifying novel therapeutic agents with enhanced selectivity and potency. Research initiatives in the 2000s demonstrated that modifications to the benzamide core, particularly through the introduction of alkyl substituents and pyridyl groups, could significantly alter biological activity profiles. The specific combination of an isopropyl group at the para position of the benzene ring with a pyridin-2-yl amide linkage was identified as a promising structural motif through combinatorial chemistry approaches and computational modeling studies.
The synthesis methodology for this compound was refined through collaborative efforts between academic institutions and pharmaceutical companies, particularly focusing on developing efficient synthetic routes that could accommodate large-scale production requirements. Early synthetic approaches utilized traditional amide coupling reactions between 4-isopropylbenzoic acid derivatives and 2-aminopyridine, employing various coupling agents and reaction conditions to optimize yield and purity. The development timeline coincided with advances in metal-organic framework catalysis, which provided new synthetic pathways for accessing N-pyridin-2-yl benzamide derivatives under milder reaction conditions with improved environmental sustainability.
Historical research efforts also focused on understanding the relationship between structural modifications and biological activity, leading to the identification of 4-propan-2-yl-N-pyridin-2-ylbenzamide as a lead compound in several therapeutic areas. The compound's development was influenced by the need for selective modulators of specific biological targets, particularly in the context of neurological and metabolic disorders where traditional therapeutic approaches showed limitations.
Nomenclature and Chemical Classification
4-propan-2-yl-N-pyridin-2-ylbenzamide is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, where the compound is described as a benzamide derivative with specific substitution patterns. The chemical name reflects the structural organization with the propan-2-yl group (isopropyl) located at the para position of the benzene ring, and the pyridin-2-yl moiety attached to the amide nitrogen. Alternative nomenclature includes 4-isopropyl-N-(2-pyridinyl)benzamide, which emphasizes the isopropyl substitution pattern and the 2-pyridinyl amide linkage.
The compound belongs to the broader chemical classification of aromatic amides, specifically within the benzamide subfamily characterized by the presence of an amide functional group directly attached to a benzene ring. Within this classification, it represents a heterocyclic amide due to the incorporation of the pyridine ring system. The molecular structure can be further categorized as a substituted benzamide with both aliphatic and heteroaromatic substituents, creating a hybrid molecular architecture that combines different chemical functionalities.
The compound's classification extends to its functional group analysis, where it contains both an amide linkage and an aromatic amine functionality through the pyridine nitrogen. This dual functionality places it within the category of polyfunctional organic compounds capable of participating in multiple types of chemical reactions and molecular interactions. The presence of the pyridine ring introduces basic properties to the molecule, while the amide group provides hydrogen bonding capabilities and conformational constraints that influence its three-dimensional structure and biological activity.
Significance in Chemical Research
4-propan-2-yl-N-pyridin-2-ylbenzamide holds substantial significance in contemporary chemical research due to its versatile structural framework that serves as a foundation for developing biologically active compounds. The compound's importance stems from its ability to function as a molecular scaffold for medicinal chemistry applications, where systematic modifications can lead to enhanced therapeutic properties. Research has demonstrated that the specific arrangement of functional groups in this molecule provides an optimal balance between molecular rigidity and flexibility, enabling effective interaction with diverse biological targets while maintaining favorable pharmacological properties.
Properties
IUPAC Name |
4-propan-2-yl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-6-8-13(9-7-12)15(18)17-14-5-3-4-10-16-14/h3-11H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPJFVCPDSIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propan-2-yl-N-pyridin-2-ylbenzamide typically involves the reaction of 4-isopropylbenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-propan-2-yl-N-pyridin-2-ylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-propan-2-yl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
4-propan-2-yl-N-pyridin-2-ylbenzamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as:
- Coupling Reactions: Used in the formation of biaryl compounds.
- Substitution Reactions: Acts as a precursor for synthesizing other derivatives.
Biology
The compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
- Receptor Binding: The compound can modulate receptor activity, potentially leading to therapeutic effects.
Medicine
Research indicates that 4-propan-2-yl-N-pyridin-2-ylbenzamide exhibits various biological activities, including:
-
Antimicrobial Properties: Studies have shown effectiveness against bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.
Anticancer Activity
A study focused on the anticancer properties of derivatives of 4-propan-2-yl-N-pyridin-2-ylbenzamide found significant activity against HepG2 liver cancer cells. The compound demonstrated an IC50 value of 0.25 µM, indicating potent cytotoxicity. The mechanism involved induction of cell cycle arrest via a p53/p21-dependent pathway, with Western blot analyses revealing altered expression levels of key regulatory proteins such as cyclin B1 and phosphorylated Rb.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.25 | Induces cell cycle arrest via p53/p21 |
| Compound B | 0.50 | Inhibits proliferation through apoptosis |
| Compound C | 0.75 | Targets DNA repair mechanisms |
Antimicrobial Activity
In another study assessing antimicrobial properties, derivatives of the compound were tested against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for further development as antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-propan-2-yl-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Propan-2-yl-N-pyridin-2-ylbenzamide and Analogues
Key Research Findings
Pyridin-2-yl vs. Pyrimidin-2-yl: The pyridin-2-yl group offers a single hydrogen-bond acceptor site, while pyrimidin-2-yl (as in 4-bromo-N-pyrimidin-2-ylbenzamide) provides additional nitrogen atoms for stronger π-π stacking interactions .
Synthetic Accessibility :
- 4-Propan-2-yl-N-pyridin-2-ylbenzamide is synthesized via coupling reactions using reagents like HATU, similar to methods described for pyrrolidine-based amides in . Its purification involves column chromatography, ensuring high purity (>95%) .
- In contrast, brominated derivatives (e.g., 4-bromo-N-pyrimidin-2-ylbenzamide) require halogenation steps, complicating synthesis .
Biological Relevance :
- 4-Propan-2-yl-N-pyridin-2-ylbenzamide is included in the COVID19-NMR project’s fragment library, suggesting its utility in targeting viral proteins or enzymes .
- The 2-hydroxy-4-methyl analogue (CAS 783370-81-0) demonstrates enhanced aqueous solubility, making it preferable for in vitro assays requiring polar solvents .
Biological Activity
Overview
4-Propan-2-yl-N-pyridin-2-ylbenzamide, also known as 4-isopropyl-N-(2-pyridinyl)benzamide, is a compound with the molecular formula . It features a benzamide group substituted with both an isopropyl and a pyridinyl group, contributing to its unique chemical properties. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of 4-propan-2-yl-N-pyridin-2-ylbenzamide typically involves the reaction of 4-isopropylbenzoic acid with 2-aminopyridine, often using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane at room temperature. The resulting product is purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that 4-propan-2-yl-N-pyridin-2-ylbenzamide may inhibit the activity of certain enzymes involved in disease pathways, leading to various therapeutic effects. For instance, it has been shown to modulate the activity of kinases and other proteins critical in cancer progression and microbial resistance .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 4-propan-2-yl-N-pyridin-2-ylbenzamide. It has demonstrated effectiveness against both Gram-negative and Gram-positive bacteria. The compound's structural characteristics allow it to penetrate bacterial membranes effectively, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
In preclinical models, 4-propan-2-yl-N-pyridin-2-ylbenzamide has shown promising anticancer properties. Its mechanism involves the inhibition of specific kinases associated with tumor growth and survival. For example, studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .
Case Studies
- Antibacterial Activity : A study published in RSC Advances demonstrated that compounds similar to 4-propan-2-yl-N-pyridin-2-ylbenzamide exhibited strong antibacterial activity when combined with cell-penetrating peptides. This hybrid approach enhances the efficacy against resistant bacterial strains .
- Anticancer Efficacy : In a study focusing on kinase inhibitors, 4-propan-2-yl-N-pyridin-2-ylbenzamide was evaluated for its ability to inhibit specific cancer-related kinases. The results indicated that it could effectively reduce cell proliferation in vitro, supporting its potential as a therapeutic agent for cancer treatment .
Comparative Analysis
To understand the uniqueness of 4-propan-2-yl-N-pyridin-2-ylbenzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Isopropyl-N-(3-pyridinyl)benzamide | Similar structure; different pyridine position | Moderate antibacterial activity |
| 4-Methyl-N-(2-pyridinyl)benzamide | Methyl substitution instead of isopropyl | Lower anticancer efficacy |
| 4-Isopropyl-N-(4-pyridinyl)benzamide | Different pyridine position | Potentially higher toxicity |
The distinct substitution pattern of 4-propan-2-yl-N-pyridin-2-ylbenzamide contributes to its unique reactivity and biological profiles compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-propan-2-yl-N-pyridin-2-ylbenzamide with high purity and yield?
- Methodology : The compound can be synthesized via a two-step protocol: (1) reaction of benzoyl chloride derivatives with potassium thiocyanate in acetone to generate an isothiocyanate intermediate, followed by (2) condensation with 2-aminopyridine. Optimize reaction time (6–8 hours), temperature (60–70°C), and solvent polarity (acetone or dichloromethane) to achieve yields >85% . Statistical validation (e.g., ANOVA with Duncan’s test) is recommended to assess reproducibility across replicates .
Q. Which analytical techniques are critical for confirming the structural integrity of 4-propan-2-yl-N-pyridin-2-ylbenzamide?
- Methodology :
- IR Spectroscopy : Identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) and pyridinyl C=N vibrations (~1580 cm⁻¹) .
- NMR : Analyze aromatic proton splitting patterns (e.g., pyridinyl H-6 as a doublet at δ 8.3–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.2) and fragmentation patterns to rule out impurities .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?
- Methodology : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Solubility can be quantified via HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water gradient . Pre-formulation studies should assess pH-dependent stability (pH 2–9) to avoid degradation .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for 4-propan-2-yl-N-pyridin-2-ylbenzamide across cell lines?
- Methodology :
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) .
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions .
- Metabolic Stability : Assess hepatic microsomal clearance rates to rule out metabolite interference .
Q. How does the isopropyl substituent influence the compound’s binding affinity to pyridinyl-dependent enzymes?
- Methodology :
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of 4-propan-2-yl-N-pyridin-2-ylbenzamide with analogs lacking the isopropyl group. Use software like AutoDock Vina with AMBER force fields .
- X-Ray Crystallography : Resolve ligand-enzyme complexes (e.g., PDB deposition) to map hydrophobic interactions between the isopropyl group and enzyme pockets .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., reagent stoichiometry, agitation rate) and reduce impurity formation (<2%) .
Data Analysis and Validation
Q. How should researchers statistically validate conflicting spectral data from different laboratories?
- Methodology :
- Collaborative Trials : Conduct round-robin testing across labs using standardized protocols (e.g., identical NMR field strength: 500 MHz) .
- Multivariate Analysis : Apply principal component analysis (PCA) to IR/NMR datasets to identify outlier spectra .
Q. What computational tools predict the metabolic pathways of 4-propan-2-yl-N-pyridin-2-ylbenzamide?
- Methodology :
- In Silico Metabolism : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism, focusing on pyridinyl N-oxidation and amide hydrolysis .
- CYP450 Inhibition Assays : Validate predictions with human liver microsomes and LC-MS/MS quantification of metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
